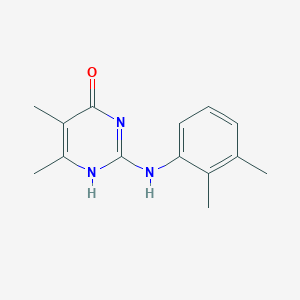
2-(2,3-dimethylanilino)-5,6-dimethyl-1H-pyrimidin-4-one
描述
2-(2,3-dimethylanilino)-5,6-dimethyl-1H-pyrimidin-4-one is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
属性
IUPAC Name |
2-(2,3-dimethylanilino)-5,6-dimethyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-8-6-5-7-12(9(8)2)16-14-15-11(4)10(3)13(18)17-14/h5-7H,1-4H3,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUVEMROLUFQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=O)C(=C(N2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC2=NC(=O)C(=C(N2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 2-(2,3-dimethylanilino)-5,6-dimethyl-1H-pyrimidin-4-one involves several steps and specific reaction conditions. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes: The synthetic routes for this compound typically involve the use of specific reagents and catalysts under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. Detailed information on the synthetic routes can be found in various patents and scientific publications .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes to produce the compound in large quantities. This requires optimization of reaction conditions and the use of industrial-grade equipment to ensure consistent quality and efficiency. The industrial production methods are designed to be cost-effective and environmentally friendly.
化学反应分析
2-(2,3-dimethylanilino)-5,6-dimethyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions, as well as the major products formed, are as follows:
Oxidation Reactions: Oxidation reactions involve the addition of oxygen or the removal of hydrogen from this compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction Reactions: Reduction reactions involve the addition of hydrogen or the removal of oxygen from this compound. Common reducing agents include sodium borohydride and lithium aluminum hydride. The major products formed from reduction reactions vary based on the reaction conditions.
Substitution Reactions: Substitution reactions involve the replacement of one functional group in this compound with another. Common reagents used in substitution reactions include halogens and nucleophiles. The major products formed from substitution reactions depend on the specific reagents and conditions used .
科学研究应用
2-(2,3-dimethylanilino)-5,6-dimethyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable tool for chemists.
Biology: In biology, this compound is used in the study of biochemical pathways and molecular interactions. It serves as a probe to investigate the mechanisms of various biological processes and to identify potential targets for drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on specific molecular targets and pathways, with the aim of developing new treatments for various diseases.
Industry: In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for use in the manufacture of specialty chemicals, polymers, and other industrial products .
作用机制
The mechanism of action of 2-(2,3-dimethylanilino)-5,6-dimethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


